3'-Deoxy-4-thiothymidine
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Overview
Description
3'-Deoxy-4-thiothymidine can moderately active in protecting HIV-induced cytopathogenicity of MT-2 and CEM cells.
Scientific Research Applications
Cytotoxicity and Antiviral Activity
- 3'-Deoxy-4-thiothymidine has demonstrated cytotoxicity in various cell lines, including L1210, H-Ep-2, and CCRF-CEM. It also exhibits activity against herpes simplex 1 and human cytomegalovirus in cell culture (Secrist, Tiwari, Riordan, & Montgomery, 1991).
Synthesis and Biological Evaluation
- 3'-Deoxy-4-thiothymidine and its analogues have been synthesized for biological evaluation. Some analogues show significant activity against herpesviruses, while others exhibit varying levels of toxicity and biological activity (Dyson, Coe, & Walker, 1991).
Incorporation into Oligodeoxynucleotides
- 2'-Deoxy-4'-thiothymidine has been incorporated into oligodeoxynucleotides, providing insights into protein-DNA interactions. The incorporation affects the stability and substrate behavior of these oligodeoxynucleotides for certain enzymes (Hancox, Connolly, & Walker, 1993).
Practical Synthesis
- A practical synthesis approach for 3'-Deoxy-4-thiothymidine and related compounds has been developed. These compounds serve as substrates for synthesizing DNA analogues (Inoue, Kaga, Minakawa, & Matsuda, 2005).
Building Blocks for DNA Analogues
- The synthesis of derivatives like 3′-deoxy-3′-C-(2″-hydroxyethyl)thymidine is a step towards creating nonhydrolyzable DNA analogues, expanding the potential applications in molecular biology and therapeutics (Kawai, Wang, & Just, 1992).
Metabolism in Cell Cultures
- 4'-Thiothymidine (a related compound) has been studied for its metabolism and action in L1210 cells, providing insights into its mechanism of cytotoxicity and interaction with DNA synthesis (Parker, Shaddix, Rose, Tiwari, Montgomery, Secrist, & Bennett, 1995).
Modified Nucleosides for Neurological Disorders
- Modified nucleosides, including 3'-Deoxy-4-thiothymidine, have been explored for their potential in treating or reversing AIDS-associated neurological disorders. These modifications aim to enhance delivery to the central nervous system without compromising anti-HIV activities (Palomino, Meltsner, Kessel, & Horwitz, 1990).
properties
CAS RN |
122568-03-0 |
---|---|
Product Name |
3'-Deoxy-4-thiothymidine |
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O3S/c1-6-4-12(10(14)11-9(6)16)8-3-2-7(5-13)15-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,16)/t7-,8+/m0/s1 |
InChI Key |
FLRWGUIHNUCNJN-JGVFFNPUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2CC[C@H](O2)CO |
SMILES |
CC1=CN(C(=O)NC1=S)C2CCC(O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2CCC(O2)CO |
Appearance |
Solid powder |
Other CAS RN |
122568-03-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3'-Deoxy-4-thiothymidine; Ddthds; Thymidine, 3'-deoxy-4-thio-; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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